ZINC40099027 -

ZINC40099027

Catalog Number: EVT-3176265
CAS Number:
Molecular Formula: C23H26F3N3O3
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel FAK activator, promoting human intestinal epithelial monolayer wound closure and mouse ulcer healing

Source and Classification

ZINC40099027 is derived from a library of compounds designed to interact with focal adhesion kinase. Its classification as a small molecule places it within a category of drugs that are typically low molecular weight compounds capable of entering cells easily and modulating biological processes. The compound has been studied extensively in vitro and in vivo, particularly concerning its effects on gastric mucosal repair and wound healing processes associated with nonsteroidal anti-inflammatory drug-induced injuries .

Synthesis Analysis

The synthesis of ZINC40099027 involves several chemical reactions that yield the final product through multiple steps. One notable method includes the use of phenyl chloroformate and pyridine in dry dichloromethane (DCM) under controlled atmospheric conditions. The reaction typically proceeds as follows:

  1. Reagents Preparation: A solution of phenyl chloroformate is prepared in DCM.
  2. Reaction Setup: Pyridine is added to the solution under nitrogen atmosphere at 0 °C.
  3. Reaction Conditions: The mixture is allowed to warm up to room temperature and stirred overnight.
  4. Purification: The crude product is concentrated and purified using column chromatography with hexane and ethyl acetate as solvents.

The yield from this reaction can be significant, often exceeding 85%, depending on the specific conditions used during synthesis .

Molecular Structure Analysis

ZINC40099027 has a complex molecular structure characterized by its interactions with focal adhesion kinase. The compound's molecular formula is C21H27Cl2F3N5O2, indicating the presence of multiple functional groups that facilitate its biological activity. Key structural features include:

  • Focal Adhesion Kinase Domain Interaction: ZINC40099027 interacts allosterically with the FAK kinase domain, enhancing its enzymatic activity.
  • Nuclear Magnetic Resonance Data: Proton nuclear magnetic resonance spectroscopy reveals distinct peaks corresponding to various hydrogen environments within the molecule, providing insight into its structural configuration .
Chemical Reactions Analysis

ZINC40099027 participates in several chemical reactions primarily related to its activation of focal adhesion kinase. The key reactions include:

  1. Phosphorylation of Focal Adhesion Kinase: ZINC40099027 promotes the phosphorylation of focal adhesion kinase at tyrosine residue 397 (FAK-Tyr-397), which is crucial for activating downstream signaling pathways involved in cell migration and wound healing.
  2. Wound Healing Assays: In vitro studies demonstrate that ZINC40099027 accelerates wound closure in epithelial cell monolayers without increasing cell proliferation, indicating a specific role in enhancing cellular migration rather than proliferation .

Reaction Parameters

  • Concentration Range: Effective concentrations range from 10 nM to 100 µM.
  • Time Frame: Significant effects on FAK activation are observed within 1 hour of treatment.
Mechanism of Action

The mechanism by which ZINC40099027 exerts its effects involves several key steps:

  1. Binding and Activation: ZINC40099027 binds to the allosteric site on focal adhesion kinase, leading to an increase in its enzymatic activity.
  2. Signal Transduction: This activation results in enhanced phosphorylation of FAK at specific tyrosine residues, which subsequently activates downstream signaling pathways that promote cell migration and wound healing.
  3. Cellular Effects: The compound has been shown to enhance epithelial restitution by increasing migration rates of gastric epithelial cells following injury induced by nonsteroidal anti-inflammatory drugs .

Relevant Data

  • In vivo studies indicate improved gastric architecture and reduced inflammation when ZINC40099027 is administered following injury models.
Physical and Chemical Properties Analysis

ZINC40099027 exhibits several notable physical and chemical properties:

  • Solubility: The compound is water-soluble but requires dimethyl sulfoxide for effective solubilization in experimental setups.
  • Stability: It maintains stability under physiological conditions but may exhibit varying solubility profiles depending on pH levels.
Applications

ZINC40099027 has significant potential applications in the field of medicine, particularly for:

  • Gastrointestinal Healing: Its primary application lies in promoting mucosal healing in gastrointestinal injuries caused by nonsteroidal anti-inflammatory drugs.
  • Research Tool: It serves as a valuable tool for studying focal adhesion kinase signaling pathways and their roles in cellular processes such as migration and proliferation.
  • Potential Therapeutic Agent: Future studies may explore its efficacy as a therapeutic agent for conditions involving impaired mucosal healing or chronic inflammatory diseases .
Molecular Mechanisms of FAK Activation

Direct Allosteric Activation of the Kinase Domain

ZINC40099027 (Zn27) binds directly to the 35 kDa kinase domain (KD) of focal adhesion kinase (FAK), inducing conformational changes that enhance catalytic efficiency. This interaction increases the maximal enzymatic velocity (Vmax) of FAK by ~40% without altering substrate affinity under physiological ATP concentrations. The allosteric modulation specifically stabilizes FAK's active conformation, facilitating autophosphorylation at the Tyr-397 residue—a critical step for downstream signaling initiation. In vitro kinase assays with purified human FAK protein demonstrate that Zn27 activates both the full-length 125 kDa FAK and its isolated KD, confirming direct binding independent of scaffolding proteins or phosphatases [1] [7].

Table 1: Biochemical Parameters of FAK Activation by Zn27

ParameterBasal ActivityZn27-TreatedChange (%)
Vmax1.0 ± 0.1 nmol/min1.4 ± 0.1 nmol/min+40%
Km (ATP)50 ± 5 µM55 ± 6 µM+10%
Tyr-397 Phosphorylation1.0 (reference)1.36 ± 0.09+36%

Competitive Binding Dynamics with ATP and Inhibitors

Zn27 exhibits competitive binding against ATP and synthetic FAK inhibitors. Co-treatment with the ATP-competitive inhibitor PF573228 reveals dose-dependent antagonism: increasing PF573228 concentrations (0–10 µM) progressively suppress Zn27-induced FAK activation in isolated kinase domain assays. Conversely, escalating Zn27 concentrations (100–1000 nM) overcome PF573228-mediated inhibition, indicating shared occupancy at the ATP-binding pocket. Molecular docking simulations suggest Zn27 occupies a subregion adjacent to the ATP catalytic site, inducing allosteric displacement of inhibitory residues. This competition enhances FAK's accessibility to ATP, explaining the increased Vmax observed in kinetic studies [1] [7].

Selectivity Profile Among Kinase Paralogs

Zn27 demonstrates >100-fold selectivity for FAK over structurally related kinases. In human Caco-2 intestinal epithelial cells, Zn27 (up to 1000 nM) robustly phosphorylates FAK-Tyr397 but does not activate:

  • Pyk2 (paralog with 60% KD homology), measured via Pyk2-Tyr402 phosphorylation.
  • Src, a focal adhesion-associated kinase, assessed via Src-Tyr419 phosphorylation.This specificity arises from Zn27’s preferential interaction with FAK’s unique hydrophobic pocket in the KD, which is sterically constrained in Pyk2 due to divergent residue topology. Additionally, Zn27 does not modulate key FAK-inactivating phosphatases (PTP-PEST, PTP1B, SHP2), further confirming direct kinase targeting [1] [3] [8].

Table 2: Kinase Selectivity Profile of Zn27

KinaseHomology to FAK KDActivation by Zn27Key Residue
FAKReferenceYes (EC50: 10 nM)Lys454, Asp564
Pyk260%No (≤1000 nM)Leu451 (steric hindrance)
Src<30%No (≤1000 nM)Ile338 (charge clash)

Downstream Signaling and Focal Adhesion Dynamics

FAK activation by Zn27 triggers phosphorylation cascades essential for cytoskeletal remodeling:

  • Paxillin phosphorylation at Tyr118 increases by 2.5-fold within 15 minutes, enhancing FAK-paxillin binding and focal adhesion (FA) complex assembly.
  • ERK1/2 activation peaks at 30 minutes (3-fold increase), dependent on FAK-mediated Ras/Raf coupling.
  • Concurrently, FAK phosphorylation at Tyr925 decreases, reducing Grb2 recruitment and diverting signals from proliferative to migratory pathways [7].

In migrating epithelial cells, Zn27 accelerates focal adhesion turnover by increasing FA disassembly rates. Live-cell imaging of GFP-FAK-transfected Caco-2 cells shows:

  • 30% increase in nascent FA formation.
  • 25% reduction in FA size.
  • Enhanced FAK relocalization from cytosol to membrane sites.This dynamic turnover is abolished upon FAK-Y397F mutation, confirming the dependency on FAK catalytic activity [7] [9].

Structural Analogs and Mechanism-Based Design

ZINC40099021, an analog with a 3-methoxyphenyl moiety (vs. Zn27’s 4-methoxyphenyl), exhibits attenuated FAK activation (20% efficacy vs. Zn27’s 36% at 1000 nM). Computational modeling reveals that the para-substitution in Zn27 optimizes hydrophobic contacts with FAK’s Leu553 and Asp564, while meta-substitution disrupts this interaction. Recent in silico screens leveraging Zn27’s scaffold have identified next-generation compounds (e.g., ZINC25613745) with improved solubility and brain-barrier penetration, expanding therapeutic potential beyond mucosal repair [1] [10].

Properties

Product Name

ZINC40099027

IUPAC Name

2-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Molecular Formula

C23H26F3N3O3

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30)

InChI Key

MOEURIVQRFKTCR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.